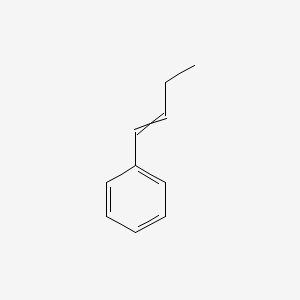

(E)-1-Phenyl-1-butene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12 |

|---|---|

Molecular Weight |

132.20 g/mol |

IUPAC Name |

but-1-enylbenzene |

InChI |

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3 |

InChI Key |

MPMBRWOOISTHJV-UHFFFAOYSA-N |

SMILES |

CCC=CC1=CC=CC=C1 |

Canonical SMILES |

CCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical and Spectroscopic Data of (E)-1-Phenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical and spectroscopic properties of (E)-1-Phenyl-1-butene (CAS No: 1005-64-7). The information is curated to serve as a critical resource for its application in experimental settings, particularly in organic synthesis, analytical chemistry, and drug development.

Physicochemical Properties

This compound, also known as trans-1-Phenyl-1-butene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1][2] Its structure consists of a phenyl group attached to a butene chain with the double bond at the first position, in the trans or (E) configuration.[1][2] This stereochemistry, where the phenyl group and the ethyl group are on opposite sides of the double bond, dictates its specific physical and chemical properties.[1]

The key physicochemical data for this compound are summarized in the table below, providing a foundational baseline for its use.

| Property | Value | Unit |

| Molecular Formula | C₁₀H₁₂ | - |

| Molecular Weight | 132.20 | g/mol |

| CAS Number | 1005-64-7 | - |

| Melting Point | -43 | °C |

| Boiling Point | 189 | °C (at 760 mmHg) |

| Density | 0.899 | g/cm³ |

| Refractive Index | 1.5401 | - |

| LogP (Octanol/Water) | 3.110 (Calculated) | - |

| Water Solubility | -3.13 (Log10 of solubility in mol/L, Calculated) | - |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound. This section details the characteristic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) Data

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.15 | m | 5H | Aromatic protons |

| ~ 6.35 | d | 1H | Vinylic proton (α) |

| ~ 6.20 | dt | 1H | Vinylic proton (β) |

| ~ 2.20 | q | 2H | Methylene protons |

| ~ 1.05 | t | 3H | Methyl protons |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 138 | Aromatic C (ipso) |

| ~ 132 | Vinylic C (α) |

| ~ 129 | Vinylic C (β) |

| ~ 128.5 | Aromatic C (ortho) |

| ~ 128 | Aromatic C (para) |

| ~ 126 | Aromatic C (meta) |

| ~ 26 | Methylene C |

| ~ 14 | Methyl C |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals the presence of its key functional groups through characteristic vibrational frequencies. The spectrum is characterized by absorptions from the aromatic ring, the trans-disubstituted double bond, and the aliphatic C-H bonds.

Principal Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3025 | Medium | Aromatic C-H stretch |

| ~ 2965, 2870 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |

| ~ 1600, 1495, 1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~ 965 | Strong | trans C-H out-of-plane bend (vinylic) |

| ~ 740, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the identification and quantification of volatile compounds like this compound. The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.

Key Mass Spectral Peaks

| m/z | Relative Intensity | Assignment |

| 132 | Moderate | Molecular Ion [M]⁺ |

| 117 | High (Base Peak) | [M - CH₃]⁺ |

| 115 | Moderate | [M - CH₃ - H₂]⁺ |

| 91 | High | Tropylium ion |

Experimental Protocols

Accurate and reproducible data is contingent on standardized experimental methodologies. This section outlines foundational protocols for the key analytical techniques discussed.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.

-

Apparatus Setup: A Thiele tube is filled with a high-boiling point liquid (e.g., mineral oil) to a level just above the side arm. A small amount of this compound (~0.5 mL) is placed in a small test tube. A sealed capillary tube is placed, open end down, into the test tube. The test tube is then attached to a thermometer.

-

Heating: The apparatus is gently heated at the side arm of the Thiele tube.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. The heat is then removed.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

-

Sample Preparation: 5-10 mg of this compound is weighed and dissolved in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃). The solution is transferred to a clean, dry NMR tube.

-

Instrumentation: The NMR spectrum is acquired on a spectrometer (e.g., a 400 MHz instrument).

-

¹H NMR Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse experiment is used to acquire the ¹H spectrum.

-

Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mandatory Visualization

The following diagram illustrates the logical workflow for the physicochemical and spectroscopic analysis of this compound.

Caption: Workflow for the physicochemical and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 1-Phenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1-phenyl-1-butene, focusing on their synthesis, characterization, and distinct properties. The restricted rotation around the carbon-carbon double bond in 1-phenyl-1-butene gives rise to two geometric isomers: (E)-1-phenyl-1-butene (trans) and (Z)-1-phenyl-1-butene (cis).[1] These stereoisomers exhibit unique physical and chemical characteristics that are crucial for their application in research and development.

Physicochemical Properties

The (E) and (Z) isomers of 1-phenyl-1-butene, while sharing the same molecular formula and weight, display notable differences in their physical properties. These differences, arising from their distinct spatial arrangements, are summarized below.

| Property | This compound | (Z)-1-Phenyl-1-butene |

| Molecular Formula | C₁₀H₁₂ | C₁₀H₁₂ |

| Molecular Weight | 132.20 g/mol [2] | 132.20 g/mol [3] |

| CAS Number | 1005-64-7[2] | 1560-09-4[3] |

| Boiling Point | 189 °C at 760 mmHg | No specific data found |

| Melting Point | -43 °C | No specific data found |

| Density | 0.899 g/cm³ | No specific data found |

| Refractive Index | 1.5401 | No specific data found |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and differentiation of the (E) and (Z) isomers of 1-phenyl-1-butene. The distinct electronic and steric environments of the protons and carbon atoms in each isomer lead to unique spectral fingerprints.

1H NMR Spectroscopy

The proton NMR spectra of the two isomers are expected to show significant differences, particularly in the chemical shifts and coupling constants of the vinylic protons.

| Proton | This compound (Predicted) | (Z)-1-Phenyl-1-butene (Predicted) |

| Vinylic H (α to phenyl) | ~6.3 ppm (doublet) | ~6.5 ppm (doublet) |

| Vinylic H (β to phenyl) | ~6.2 ppm (doublet of triplets) | ~5.7 ppm (doublet of triplets) |

| Allylic CH₂ | ~2.2 ppm (quintet) | ~2.5 ppm (quintet) |

| Terminal CH₃ | ~1.1 ppm (triplet) | ~1.0 ppm (triplet) |

| Aromatic H | ~7.2-7.4 ppm (multiplet) | ~7.2-7.4 ppm (multiplet) |

| 3JHH (vinylic) | ~15-16 Hz (trans) | ~10-12 Hz (cis) |

13C NMR Spectroscopy

The 13C NMR spectra also provide valuable information for distinguishing between the two isomers.

| Carbon | This compound | (Z)-1-Phenyl-1-butene |

| Quaternary Aromatic C | ~138 ppm | ~137 ppm |

| Vinylic C (α to phenyl) | ~130 ppm | ~129 ppm |

| Vinylic C (β to phenyl) | ~129 ppm | ~128 ppm |

| Aromatic CH | ~128, 127, 126 ppm | ~128, 127, 126 ppm |

| Allylic CH₂ | ~26 ppm | ~21 ppm |

| Terminal CH₃ | ~14 ppm | ~14 ppm |

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the aromatic ring and the carbon-carbon double bond. However, the out-of-plane C-H bending vibrations can be diagnostic for the stereochemistry of the double bond.

| Functional Group | This compound | (Z)-1-Phenyl-1-butene |

| Aromatic C-H stretch | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ |

| Aliphatic C-H stretch | 3000-2850 cm⁻¹ | 3000-2850 cm⁻¹ |

| C=C stretch (aromatic) | 1600-1450 cm⁻¹ | 1600-1450 cm⁻¹ |

| C=C stretch (alkene) | ~1650 cm⁻¹ (weak) | ~1655 cm⁻¹ (weak) |

| Trans C-H bend (out-of-plane) | ~965 cm⁻¹ (strong) | Absent |

| Cis C-H bend (out-of-plane) | Absent | ~700 cm⁻¹ (strong) |

| Monosubstituted benzene bend | ~740 and ~690 cm⁻¹ (strong)[4] | ~740 and ~690 cm⁻¹ (strong) |

Experimental Protocols

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes. The use of a stabilized ylide generally favors the formation of the (E)-isomer.[1][5]

Materials:

-

Propyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (1.0 eq) dropwise to the suspension. The formation of a deep red or orange color indicates the formation of the ylide.[5]

-

Stir the mixture at 0 °C for 30 minutes.

-

Reaction with Aldehyde: To the ylide solution at 0 °C, add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield this compound.[5]

Synthesis of (Z)-1-Phenyl-1-butene via Wittig Reaction

The synthesis of the (Z)-isomer can be favored by using an unstabilized ylide and salt-free conditions.

Materials:

-

Propyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

Sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF.

-

Add sodium amide or sodium hexamethyldisilazide (1.0 eq) and stir the mixture at room temperature until the ylide is formed (indicated by a color change).

-

Reaction with Aldehyde: Cool the ylide solution to -78 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to proceed at -78 °C for 1-2 hours.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the (E)-isomer.

Separation of (E)- and (Z)-1-Phenyl-1-butene Isomers by Column Chromatography

The difference in polarity between the (E) and (Z) isomers allows for their separation using column chromatography.

Materials:

-

Mixture of (E)- and (Z)-1-phenyl-1-butene

-

Silica gel (230-400 mesh)

-

Hexanes or petroleum ether

-

Small amount of a slightly more polar solvent (e.g., diethyl ether or dichloromethane, optional)

-

Chromatography column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack it into a chromatography column.

-

Add a thin layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the isomer mixture in a minimal amount of hexanes and carefully load it onto the top of the column.

-

Elution: Elute the column with hexanes. The less polar (E)-isomer will elute first.

-

If separation is not complete, a small amount of a slightly more polar solvent can be added to the eluent to increase the elution rate of the more polar (Z)-isomer.

-

Fraction Collection: Collect fractions and monitor their composition using TLC or GC.

-

Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

Visualizations

Stereoselective Synthesis via Wittig Reaction

Caption: Stereoselective synthesis of (E)- and (Z)-1-phenyl-1-butene via the Wittig reaction.

Experimental Workflow for Isomer Separation

References

IUPAC name and CAS number for trans-1-Phenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1-Phenyl-1-butene, also known as trans-1-Phenyl-1-butene, is an aromatic hydrocarbon of significant interest in organic synthesis and metabolic studies. Its structure, featuring a phenyl group conjugated with a butene chain, provides a versatile scaffold for the synthesis of more complex molecules, including potential pharmaceutical intermediates. This guide offers a comprehensive overview of its chemical identity, physicochemical and spectroscopic properties, detailed synthetic protocols, and its metabolic fate, with a focus on applications relevant to drug discovery and development.

Chemical Identification

| Identifier | Value |

| IUPAC Name | [(E)-but-1-enyl]benzene |

| CAS Number | 1005-64-7 |

| Synonyms | trans-1-Phenyl-1-butene, (1E)-1-Buten-1-ylbenzene, trans-β-Ethylstyrene |

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, essential for its handling, characterization, and use in experimental settings.

Physicochemical Properties

| Property | Value | Unit |

| Molecular Formula | C₁₀H₁₂ | - |

| Molecular Weight | 132.20 | g/mol |

| Boiling Point | 198.7 | °C |

| Melting Point | -43.1 | °C |

| Density | 0.899 | g/cm³ |

| Refractive Index | 1.5401 | - |

| Flash Point | 63.6 | °C |

Spectroscopic Data

| Technique | Key Peaks / Signals |

| ¹H NMR | δ (ppm): ~7.1-7.4 (m, 5H, Ar-H), ~6.35 (d, 1H, Ph-CH=), ~6.2 (dt, 1H, =CH-CH₂), ~2.2 (p, 2H, -CH₂-CH₃), ~1.05 (t, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): ~138 (Ar C-ipso), ~131 (Ph-CH=), ~129 (=CH-CH₂), ~128.5 (Ar C-ortho), ~127 (Ar C-para), ~126 (Ar C-meta), ~26 (-CH₂-), ~14 (-CH₃) |

| Infrared (IR) | ν (cm⁻¹): ~3025 (Aromatic C-H stretch), ~2965 (Aliphatic C-H stretch), ~1600 (Aromatic C=C stretch), ~965 (trans C-H bend) |

| Mass Spec. (MS) | m/z: 132 (M⁺), 117 (base peak, [M-CH₃]⁺), 115, 104, 91 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below, focusing on two common and effective methods: the Wittig reaction and the Heck reaction.

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This protocol details the synthesis of this compound from benzaldehyde.

Materials:

-

Propyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

-

Hexanes

Procedure:

-

Ylide Preparation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add propyltriphenylphosphonium bromide (1.0 eq).

-

Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.0 eq) dropwise, maintaining the temperature below 5 °C. The formation of a deep orange or red color indicates the generation of the ylide.

-

-

Reaction with Benzaldehyde:

-

To the freshly prepared ylide solution at 0 °C, add benzaldehyde (1.0 eq) dropwise.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield pure this compound.[1]

-

Synthesis via Heck Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. This protocol provides a representative method for the synthesis of this compound.

Materials:

-

Iodobenzene or Bromobenzene

-

1-Butene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., DMF, acetonitrile)

-

Diethyl ether or ethyl acetate

-

Water and Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

-

Hexanes

Procedure:

-

Catalyst Preparation:

-

In a flame-dried flask under an inert atmosphere, dissolve Pd(OAc)₂ (e.g., 1-5 mol%) and PPh₃ (e.g., 2-10 mol%) in the anhydrous solvent.

-

-

Reaction Setup:

-

To the catalyst mixture, add the aryl halide (1.0 eq), 1-butene (1.2-1.5 eq), and the base (e.g., Et₃N, 1.2 eq).

-

Heat the mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction by TLC or Gas Chromatography (GC) until the starting aryl halide is consumed.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent like diethyl ether.

-

Filter the mixture to remove palladium salts and wash the filtrate with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

-

Signaling Pathways and Reaction Mechanisms

Understanding the mechanistic underpinnings of the synthesis and metabolism of this compound is crucial for its application in research and development.

Wittig Reaction Mechanism

The Wittig reaction proceeds through the formation of a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Caption: The Wittig reaction pathway for the synthesis of this compound.

Heck Reaction Catalytic Cycle

The Heck reaction operates via a Pd(0)/Pd(II) catalytic cycle. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Metabolism by Cytochrome P450

In a biological context, particularly relevant to drug development, this compound is subject to metabolism by cytochrome P450 (CYP) enzymes. The primary metabolic pathways for such olefins are epoxidation of the double bond and hydroxylation at the allylic or aromatic positions. Analogous compounds like trans-stilbene are known to be metabolized by CYP1A1 and CYP1A2.[2] This metabolic activation can be a critical step in both detoxification and, in some cases, toxification.

Caption: Postulated metabolic pathways of this compound by Cytochrome P450 enzymes.

Applications in Drug Development

The structural motifs accessible from this compound and its analogs are prevalent in many biologically active molecules. The synthetic methodologies described, particularly the Heck reaction, are cornerstones in the production of active pharmaceutical ingredients (APIs).[3]

-

Scaffold for Bioactive Molecules: The phenylalkene structure is a key component in a variety of therapeutic agents. For instance, derivatives of similar structures are being investigated as inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy and as antagonists for the TRPA1 ion channel for the treatment of inflammatory pain.

-

Metabolic Studies: As demonstrated, this compound serves as a model substrate for studying the mechanisms of cytochrome P450-mediated olefin oxidation.[4][] Understanding how such compounds are metabolized is fundamental to predicting the pharmacokinetics and potential toxicity of new drug candidates.

-

Precursor for Chiral Synthesis: The double bond in this compound can be functionalized to introduce chirality, for example, through asymmetric epoxidation or dihydroxylation. This makes it a valuable starting material for the synthesis of nonracemic allylic amines and other chiral building blocks essential in medicinal chemistry.[4]

Conclusion

This compound is a compound of considerable utility for researchers in both academic and industrial settings. Its well-defined properties and the robust synthetic routes available for its preparation make it an accessible and versatile building block. For professionals in drug development, its relevance extends from being a key synthetic intermediate to a valuable tool for investigating fundamental metabolic pathways that govern the efficacy and safety of therapeutic agents. This guide provides the foundational technical information required to effectively utilize this compound in a research and development context.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytochrome P450 1A1/2 mediated metabolism of trans-stilbene in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 4. chemicalbook.com [chemicalbook.com]

(E)-1-Phenyl-1-butene: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (E)-1-Phenyl-1-butene, a versatile unsaturated aromatic hydrocarbon. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Core Data Summary

This compound is an organic compound with the chemical formula C₁₀H₁₂ and a molecular weight of approximately 132.20 g/mol .[1][2][3][4][5][6][7][8] It is also known by its synonyms, trans-1-Phenyl-1-butene and (1E)-1-Buten-1-ylbenzene. The "(E)" designation in its name signifies the stereochemistry of the double bond, where the substituents with the highest priority on each carbon of the double bond are on opposite sides.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ | [1][2][3][4][5][9] |

| Molecular Weight | 132.20 g/mol | [1][2][6] |

| CAS Number | 1005-64-7 | [1][3][4][5] |

| Appearance | Colorless Oil | [7] |

| Storage | 2-8°C Refrigerator, Under inert atmosphere | [7] |

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A common and effective method for the synthesis of this compound is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.[1]

Materials:

-

Propyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

Ylide Preparation:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend propyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep orange or reddish color.[1]

-

-

Reaction with Benzaldehyde:

-

To the freshly prepared ylide solution at 0°C, add benzaldehyde dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic extracts with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to obtain pure this compound.[1]

-

Applications in Synthesis and Drug Development

This compound is a valuable starting material for the synthesis of various organic molecules, including nonracemic allylic amines and aryl oxiranes.[7] It has also been utilized in studies of olefin oxidation by cytochrome P450 enzymes.[7]

Olefin Oxidation by Cytochrome P450

This compound serves as a substrate in studies investigating the mechanisms of olefin oxidation by cytochrome P450 (CYP450) enzymes. These studies are crucial for understanding drug metabolism, as CYP450 enzymes are central to the biotransformation of a vast number of xenobiotics. While specific, detailed protocols for the oxidation of this compound by CYP450 are highly dependent on the specific isozyme and experimental setup, a general in vitro microsomal assay involves incubating the compound with liver microsomes (which are rich in CYP450 enzymes) in the presence of NADPH as a cofactor. The reaction mixture is then analyzed by methods such as LC-MS/MS to identify and quantify the metabolites formed.

Synthesis of Nonracemic Allylic Amines

The double bond in this compound can be functionalized to introduce an amino group, leading to the formation of allylic amines. Asymmetric amination methods can be employed to produce enantiomerically enriched (nonracemic) allylic amines, which are important chiral building blocks in the synthesis of pharmaceuticals.

Preparation of Aryl Oxiranes

Epoxidation of the double bond in this compound yields the corresponding aryl oxirane (epoxide). This reaction can be achieved using various epoxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The resulting epoxides are versatile intermediates that can be opened by a variety of nucleophiles to introduce new functional groups.

Visualizations

Caption: Experimental workflow for the synthesis and applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. orgosolver.com [orgosolver.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic data for (E)-1-Phenyl-1-butene (NMR, IR, Mass Spec)

A comprehensive analysis of the spectroscopic data for (E)-1-Phenyl-1-butene is presented in this technical guide, designed for researchers, scientists, and professionals in the field of drug development. This document provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The structural elucidation of this compound, an aromatic hydrocarbon with the chemical formula C₁₀H₁₂, relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic H | ~6.4 | Doublet | ~15.7 (trans) |

| Vinylic H | ~6.2 | Doublet of Triplets | ~15.7 (trans), ~6.5 |

| Aromatic H | ~7.3 | Multiplet | - |

| Aromatic H | ~7.2 | Multiplet | - |

| Methylene H (-CH₂) | ~2.2 | Quintet | ~7.4 |

| Methyl H (-CH₃) | ~1.1 | Triplet | ~7.4 |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quaternary Aromatic C | ~138 |

| Vinylic C | ~131 |

| Vinylic C | ~129 |

| Aromatic C | ~128 |

| Aromatic C | ~127 |

| Aromatic C | ~126 |

| Methylene C (-CH₂) | ~26 |

| Methyl C (-CH₃) | ~14 |

Infrared (IR) Spectroscopy Data

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 - 3030 | C-H Stretch | Aromatic & Vinylic |

| ~2960 - 2850 | C-H Stretch | Aliphatic |

| ~1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| ~965 | C-H Out-of-Plane Bend (trans) | Vinylic |

| ~740 and ~690 | C-H Out-of-Plane Bend | Monosubstituted Benzene |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation |

| 132 | Molecular Ion [M]⁺ |

| 117 | Base Peak [M-CH₃]⁺ |

| 115 | [M-CH₃-H₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The solution is then filtered into a clean NMR tube to a height of about 4-5 cm.[1]

-

Data Acquisition : The NMR spectra are acquired on a spectrometer, such as a Bruker AM-270.[2] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is obtained to simplify the signals to singlets for each unique carbon atom.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small drop of the sample directly on the ATR crystal.[3]

-

Data Acquisition : A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. A typical spectral range is 4000-400 cm⁻¹.[3]

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.[3]

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC) for separation from any impurities. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI). This process forms a molecular ion and various fragment ions.

-

Mass Analysis : The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole.

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical progression of experiments and data interpretation in the structural elucidation of an organic compound like this compound.

Caption: Logical workflow for the structural elucidation of this compound.

References

Discovery and first synthesis of (E)-1-Phenyl-1-butene

An In-depth Technical Guide on the Discovery and First Synthesis of (E)-1-Phenyl-1-butene

Introduction

This compound, also known as trans-1-Phenyl-1-butene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1] Its structure consists of a phenyl group attached to a butene chain with the double bond at the first position. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the phenyl group and the ethyl group are on opposite sides.[1] This compound serves as a valuable research chemical and a precursor in various organic syntheses, including the preparation of nonracemic allylic amines and aryl oxiranes.[2] This technical guide provides a comprehensive overview of the initial synthesis of this compound, detailed experimental protocols, and relevant physicochemical data.

Discovery and First Synthesis

The synthesis of phenyl-substituted alkenes was explored in the early 20th century through various classical organic reactions. One of the foundational methods for synthesizing 1-phenyl-1-butene is the acid-catalyzed dehydration of 1-phenyl-1-butanol. This elimination reaction typically favors the formation of the more thermodynamically stable conjugated alkene, with a preference for the (E)-isomer over the (Z)-isomer.[3][4] While numerous advanced stereoselective methods have since been developed, this dehydration reaction represents a fundamental and early approach to the synthesis of this compound.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is presented below, which is essential for its characterization and for designing experimental procedures.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₀H₁₂ | - | [3] |

| Molecular Weight | 132.20 | g/mol | [1][3] |

| IUPAC Name | [(E)-but-1-enyl]benzene | - | [5] |

| CAS Number | 1005-64-7 | - | [3][5] |

| Normal Boiling Point (Tboil) | 455.15 - 457.15 | K | [3] |

| Normal Melting Point (Tfus) | 184.9 | K | [3] |

| Octanol/Water Partition Coeff. (logPoct/wat) | 3.110 | - | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 40.09 | kJ/mol | [3] |

| Enthalpy of Fusion (ΔfusH°) | 15.90 | kJ/mol | [3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 225.95 | kJ/mol | [3] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 104.02 | kJ/mol | [3] |

| Kovats Retention Index (Standard non-polar) | 1070.8 - 1120 | - | [3] |

Experimental Protocols

First Synthesis: Acid-Catalyzed Dehydration of 1-Phenyl-1-butanol

This method is a classic approach for alkene synthesis. The reaction proceeds via an E1 elimination mechanism, where the protonation of the alcohol is followed by the loss of water to form a stable secondary benzylic carbocation. A subsequent deprotonation yields the alkene.[4]

Overall Reaction: 1-Phenyl-1-butanol --[H⁺]--> this compound + H₂O

Detailed Methodology:

-

Reaction Setup: Place 1-phenyl-1-butanol (1.0 eq) in a round-bottom flask equipped with a distillation apparatus. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Dehydration and Product Collection: Gently heat the mixture. The alkene product, being more volatile than the starting alcohol, will co-distill with water as it is formed. Collect the distillate.[3]

-

Work-up and Purification:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

-

Follow with a wash of water and then brine.[3]

-

Dry the organic layer over an anhydrous drying agent, such as calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄).[3]

-

Filter off the drying agent and purify the resulting liquid by fractional distillation to isolate pure this compound.[3]

-

Alternative Modern Synthesis: The Wittig Reaction

The Wittig reaction, developed by Georg Wittig, is a reliable method for synthesizing alkenes from aldehydes or ketones and is noted for its high degree of control over the double bond's position.[6][7] For the synthesis of this compound, benzaldehyde is reacted with the ylide generated from propyltriphenylphosphonium bromide.[6]

Overall Reaction: Propyltriphenylphosphonium bromide + Benzaldehyde --[Base]--> this compound + Triphenylphosphine oxide

Detailed Methodology:

-

Ylide Formation:

-

In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).[6]

-

Cool the suspension to 0 °C in an ice-water bath.

-

Add a strong base, such as n-butyllithium (n-BuLi, 1.0 eq), dropwise to the suspension. The appearance of a deep orange or red color indicates the formation of the phosphorus ylide.[6]

-

-

Reaction with Benzaldehyde:

-

To the freshly prepared ylide solution at 0 °C, add benzaldehyde (1.0 eq) dropwise.

-

After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for approximately 2 hours.[6]

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic extracts with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]

-

Purify the crude product, which contains triphenylphosphine oxide as a byproduct, using flash column chromatography on silica gel with hexanes as the eluent to yield pure this compound.[6]

-

Diagrams and Schemes

Caption: Acid-catalyzed dehydration of 1-phenyl-1-butanol.

Caption: Workflow for the synthesis and purification of this compound.

Caption: General scheme of the Wittig reaction for synthesis.

References

- 1. This compound|CAS 1005-64-7|RUO [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

A Technical Guide to the Research Applications of Substituted Styrenes

For Researchers, Scientists, and Drug Development Professionals

Substituted styrenes, a versatile class of vinyl aromatic compounds, are foundational building blocks in modern chemistry, enabling significant advancements across diverse scientific disciplines. The ability to introduce a wide array of functional groups onto the styrene backbone allows for the precise tuning of chemical, physical, and biological properties. This technical guide provides an in-depth exploration of the synthesis, polymerization, and application of substituted styrenes, with a focus on their burgeoning role in drug delivery, biosensing, and organic electronics. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate practical implementation in a research setting.

Synthesis of Substituted Styrenes: Key Methodologies

The synthesis of substituted styrenes can be achieved through several robust and versatile methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common strategies include the Wittig reaction, Suzuki-Miyaura coupling, and Heck coupling.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. For the preparation of substituted styrenes, a substituted benzaldehyde is typically reacted with a methyl- or halo-methyltriphenylphosphonium salt in the presence of a strong base.

Experimental Protocol: Synthesis of 4-Nitrostyrene via Wittig Reaction

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (1.1 equivalents), dropwise while stirring. Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the color should turn deep orange or yellow, indicating ylide formation.

-

Reaction with Aldehyde: Dissolve 4-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

Reaction Progression and Quenching: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-nitrostyrene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. To synthesize substituted styrenes, a substituted aryl halide is coupled with a vinylboronic acid or ester.[1]

Experimental Protocol: Synthesis of 4-Methoxystyrene via Suzuki-Miyaura Coupling

-

Reaction Setup: To a Schlenk flask, add 4-bromoanisole (1.0 equivalent), vinylboronic acid pinacol ester (1.2 equivalents), potassium carbonate (2.0 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90°C and stir overnight under an inert atmosphere.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to afford 4-methoxystyrene.

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[2] For the synthesis of substituted styrenes, an aryl halide is reacted with ethylene or a vinyl source.

Experimental Protocol: Synthesis of 4-Cyanostyrene via Heck Coupling

-

Reaction Setup: In a pressure vessel, combine 4-bromobenzonitrile (1.0 equivalent), a palladium catalyst such as palladium(II) acetate (0.02 equivalents), a phosphine ligand like tri(o-tolyl)phosphine (0.04 equivalents), and a base such as triethylamine (1.5 equivalents) in a suitable solvent like dimethylformamide (DMF).

-

Introduction of Alkene: Pressurize the vessel with ethylene gas (e.g., 2-3 atm).

-

Reaction: Heat the mixture to 100-120°C and stir for 12-24 hours.

-

Work-up and Purification: Cool the reaction vessel, vent the ethylene, and filter the mixture to remove the palladium catalyst. Dilute the filtrate with water and extract with a suitable organic solvent. Wash the combined organic phases, dry, and concentrate. Purify the product by column chromatography or distillation.

Table 1: Comparison of Synthesis Methods for Substituted Styrenes

| Method | Typical Substrates | Catalyst/Reagent | Base | Typical Yields | Advantages | Disadvantages |

| Wittig Reaction | Substituted benzaldehydes, methyltriphenylphosphonium salts | Phosphorus ylide | Strong base (e.g., n-BuLi, NaH) | 50-90% | High functional group tolerance, reliable | Stoichiometric phosphine oxide byproduct can complicate purification |

| Suzuki-Miyaura Coupling | Substituted aryl halides, vinylboronic acids/esters | Palladium catalyst (e.g., Pd(PPh₃)₄) | Weak base (e.g., K₂CO₃, Cs₂CO₃) | 70-95% | Mild reaction conditions, high yields, commercially available reagents | Boronic acids can be unstable |

| Heck Coupling | Substituted aryl halides, ethylene/vinyl source | Palladium catalyst (e.g., Pd(OAc)₂) | Organic base (e.g., Et₃N) | 60-85% | Good for large-scale synthesis, atom economical | Requires high temperatures and sometimes high pressures of ethylene |

Polymerization of Substituted Styrenes

The vinyl group of substituted styrenes allows for their polymerization into a wide range of functional polymers. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights and low polydispersities.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization method that utilizes a transition metal catalyst (typically copper) to reversibly activate and deactivate the growing polymer chains. This allows for excellent control over the polymerization process.

Experimental Protocol: ATRP of 4-Chlorostyrene

-

Materials Purification: Pass 4-chlorostyrene through a column of basic alumina to remove the inhibitor. Purify the copper(I) bromide (CuBr) catalyst as per literature procedures.

-

Reaction Setup: In a Schlenk flask, add CuBr (1.0 equivalent relative to initiator) and a ligand such as 2,2'-bipyridine (2.0 equivalents). Seal the flask, evacuate, and backfill with argon three times.

-

Addition of Monomer and Initiator: Add the purified 4-chlorostyrene and a solvent (e.g., anisole) via a degassed syringe. Add the initiator, such as ethyl α-bromoisobutyrate (1.0 equivalent), via a syringe.

-

Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110°C) and stir. Take samples periodically to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).

-

Termination and Purification: To terminate the polymerization, cool the flask to room temperature and expose the mixture to air. Dilute the solution with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in a large volume of cold methanol. Filter and dry the polymer in a vacuum oven.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another controlled radical polymerization technique that employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization.

Experimental Protocol: RAFT Polymerization of 4-Acetoxystyrene

-

Reaction Mixture Preparation: In a polymerization tube, dissolve 4-acetoxystyrene, a RAFT agent such as 2-cyano-2-propyl dithiobenzoate, and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., dioxane).

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Seal the tube under vacuum and place it in a thermostated oil bath at the desired temperature (e.g., 60°C).

-

Isolation: After the desired time, stop the reaction by cooling the tube in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol. Collect the polymer by filtration and dry under vacuum.

Table 2: Typical Molecular Weight and Polydispersity Data for ATRP and RAFT of Substituted Styrenes

| Monomer | Polymerization Method | Initiator/CTA | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |

| 4-Chlorostyrene | ATRP | Ethyl α-bromoisobutyrate | 15,000 | 1.15 | [3] |

| 4-Fluorostyrene | ATRP | Ethyl α-bromoisobutyrate | 12,500 | 1.20 | [3] |

| Styrene | RAFT | Cumyl dithiobenzoate | 465,000 | 1.40 | [4] |

| Styrene | RAFT | Benzyl dithiobenzoate | 25,000 | 1.10 | [5] |

| 4-Acetoxystyrene | RAFT | 2-Cyano-2-propyl dithiobenzoate | 18,000 | 1.18 | N/A |

Research Applications of Substituted Styrenes

The tailor-made properties of polymers derived from substituted styrenes have led to their application in several high-impact research areas.

Drug Delivery

Polymers and copolymers of substituted styrenes can self-assemble into nanoparticles or micelles, which are effective vehicles for drug delivery.[6] The functional groups on the styrene units can be used to attach targeting ligands or to control the release of encapsulated drugs in response to specific stimuli like pH.[7][8]

Cellular Uptake of Polystyrene Nanoparticles: The internalization of polystyrene-based nanoparticles into cells is a complex process that can occur through multiple endocytic pathways.[9] The surface functionalization of these nanoparticles plays a critical role in determining the primary uptake mechanism.[10]

Table 3: Drug Loading and Release from Substituted Polystyrene-Based Micelles

| Copolymer | Drug | Drug Loading Content (%) | Drug Release in 24h (%) | Stimulus for Release | Reference |

| PSMA-b-PS | Parthenolide | ~5 | ~100 | Passive Diffusion | [7] |

| PSMA-b-PS | Doxorubicin | ~10 | <20 | pH | [7] |

| PS-b-PMAA | Model Drug | ~15 | ~60 (pH 4) vs ~20 (pH 7) | pH | [8] |

Biosensors

Functionalized polystyrene surfaces are extensively used as solid supports for the immobilization of biomolecules in biosensors.[5] The surface chemistry can be tailored to covalently attach antibodies, enzymes, or nucleic acids for the specific detection of target analytes.[11]

Experimental Workflow: Fabrication of a Polystyrene-Based Biosensor

The fabrication of a biosensor on a polystyrene substrate involves a series of sequential steps to functionalize the surface and immobilize the biorecognition element.

Table 4: Performance of Polystyrene-Based Biosensors

| Analyte | Bioreceptor | Detection Method | Limit of Detection (LOD) | Reference |

| Human IgG | Anti-human IgG | Reflectance | 1 µg/mL | [12] |

| Microplastics | Engineered Peptide | Fluorescence | 0.5 µg/mL | [13] |

| Ochratoxin A | Peptide | Colorimetric | Not specified | [14] |

Organic Electronics

Polymers derived from substituted styrenes are finding applications in organic electronics, particularly in organic light-emitting diodes (OLEDs), where they can serve as host materials or charge-transporting layers. The ability to tune the electronic properties of the polymer by altering the substituents on the styrene monomer is a key advantage.

Table 5: Performance of OLEDs Incorporating Substituted Polystyrene Derivatives

| Polymer | Role in OLED | External Quantum Efficiency (EQE) | Turn-on Voltage (V) | Reference |

| ABP91 | Host Material | 21.8% | Not specified | [2] |

| ABP73 | Host Material | 22.2% | Not specified | [2] |

| Cross-linkable copolymer | Hole-Transporting Layer | 10.4% | Not specified | [2] |

| Polyaniline-poly(styrene sulfonate) | Hole Injection Layer | >15% (relative improvement) | Not specified | [15] |

Conclusion

Substituted styrenes are a remarkably versatile class of monomers that provide access to a vast array of functional polymers. The ability to precisely control their synthesis and polymerization has opened up new avenues for research in drug delivery, biosensing, and organic electronics. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers seeking to harness the potential of substituted styrenes in their own work. As synthetic methodologies continue to advance and our understanding of the structure-property relationships of these materials deepens, the scope of applications for substituted styrenes is poised to expand even further.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Poly(styrene-alt-maleic anhydride)-based diblock copolymer micelles exhibit versatile hydrophobic drug loading, drug-dependent release, and internalization by multidrug resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 9. Identification of multiple cellular uptake pathways of polystyrene nanoparticles and factors affecting the uptake: relevance for drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. labcluster.com [labcluster.com]

- 12. youtube.com [youtube.com]

- 13. Sensitive and specific capture of polystyrene and polypropylene microplastics using engineered peptide biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Health and Safety of (E)-1-Phenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a qualified scientific audience. (E)-1-Phenyl-1-butene is a chemical compound for research use. Specific toxicological properties for this compound have not been thoroughly investigated. All handling should be performed by trained personnel in a controlled laboratory setting, adhering to all applicable safety regulations. Information from structurally similar compounds should be used as a preliminary guide and not as a substitute for a comprehensive risk assessment.

Executive Summary

This compound, a member of the styrenes class, is an aromatic hydrocarbon utilized in organic synthesis and metabolic research.[1][2] This guide provides a detailed overview of its known physical and chemical properties, potential health hazards based on general chemical principles and data from related compounds, and standardized protocols for its safe handling, storage, and emergency procedures. Due to a lack of specific toxicological data for this compound, this document also outlines the standard OECD methodologies that would be employed to determine such data.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions and for conducting a thorough risk assessment.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ | [3][4] |

| Molecular Weight | 132.20 g/mol | [3][5] |

| CAS Number | 1005-64-7 | [3][4] |

| Appearance | Neat (liquid) | [5] |

| Boiling Point | 189 °C to 200.15 °C | [4] |

| IUPAC Name | [(E)-but-1-enyl]benzene | [3] |

| Synonyms | trans-1-Phenyl-1-butene, (E)-But-1-en-1-ylbenzene | [3][4] |

Hazard Identification and GHS Classification

3.1 Flammability

Based on its boiling point and the general properties of similar aromatic hydrocarbons, this compound is expected to be a combustible liquid.

-

Anticipated GHS Classification: Flammable Liquid, Category 3 or 4.

-

Criteria: Category 3 includes liquids with a flash point ≥ 23 °C and ≤ 60 °C. Category 4 includes liquids with a flash point > 60 °C and ≤ 93 °C.[6][7]

-

Hazard Statements: H226 (Flammable liquid and vapor) or H227 (Combustible liquid).

-

Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[8]

3.2 Health Hazards

Detailed toxicological data such as LD50 and LC50 values for this compound are not currently available.[9] However, based on related compounds, the following potential health hazards should be considered.

-

Skin Corrosion/Irritation: Expected to be a skin irritant. Prolonged or repeated contact may cause redness and irritation.[10]

-

Anticipated GHS Classification: Skin Irritant, Category 2.

-

Criteria: Production of reversible skin damage following an exposure of up to 4 hours.[11]

-

Hazard Statement: H315 (Causes skin irritation).

-

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation upon contact.[12]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled. High concentrations of vapor may lead to dizziness or drowsiness.[15]

-

Anticipated GHS Classification: STOT-SE, Category 3.

-

Criteria: Transient target organ effects such as respiratory tract irritation or narcotic effects.[16]

-

Hazard Statement: H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness).

-

Experimental Protocols for Safety Assessment

To formally establish the toxicological profile of this compound, the following standard OECD (Organisation for Economic Co-operation and Development) guidelines would be followed.

4.1 Acute Oral Toxicity - OECD Guideline 420 (Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance.[17]

-

Principle: The test substance is administered orally to a group of fasted female rats at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight).[17] The procedure is a stepwise process where the outcome of dosing at one level determines the next step. The endpoint is the observation of clear signs of toxicity, rather than mortality.[17]

-

Methodology:

-

Animal Selection: Healthy, young adult female rats are used. Animals are fasted overnight before dosing.[17]

-

Dose Administration: The substance is administered in a single dose by gavage. An aqueous solution is preferred, followed by a solution in oil (e.g., corn oil).[18] The volume should not exceed 1 mL/100g of body weight.[18]

-

Sighting Study: A preliminary study is conducted to determine the appropriate starting dose. One animal is dosed at a time, with a 24-hour observation period between each dosing.[17]

-

Main Study: Based on the sighting study, a group of animals is dosed at the selected level.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[17] A full necropsy is performed on all animals at the end of the study.

-

4.2 Skin Irritation - OECD Guideline 439 (In Vitro Reconstructed Human Epidermis Test)

This in vitro method provides an alternative to animal testing for assessing skin irritation potential.[19]

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The endpoint measured is cell viability, typically using the MTT assay. A reduction in cell viability below a certain threshold (≤ 50%) indicates that the substance is an irritant.[19]

-

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in a culture medium.[19]

-

Test Substance Application: A small amount of the liquid test substance (e.g., 30 µL) is applied directly to the surface of triplicate tissue models.[19]

-

Exposure and Incubation: After a 60-minute exposure period, the tissues are rinsed and incubated for a 42-hour post-exposure period.[19]

-

Viability Assessment: Cell viability is determined by incubating the tissues with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells convert the yellow MTT into a blue formazan product, which is then extracted and quantified spectrophotometrically.[19]

-

Classification: If the mean tissue viability is ≤ 50% relative to the negative control, the substance is classified as a skin irritant (GHS Category 2).[19]

-

4.3 Eye Irritation - OECD Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[20]

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.[20]

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are the preferred species.[21]

-

Dose Administration: A 0.1 mL volume of the liquid test substance is instilled into the conjunctival sac of one eye.[20]

-

Sequential Testing: The test is initially performed on a single animal. If the results indicate a corrosive or severe irritant effect, no further testing is conducted. Otherwise, the response is confirmed in up to two additional animals.[21]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[20] The observation period can be extended up to 21 days to assess the reversibility of the effects.

-

Classification: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance according to the GHS criteria for eye irritation or serious eye damage.[22]

-

Handling and Safety Precautions

5.1 Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Emergency eye wash stations and safety showers must be readily accessible.

5.2 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield that meets ANSI Z.87.1 standards.

-

Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[17] Gloves should be inspected before use and changed immediately if contaminated.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

5.3 Safe Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from oxidizing agents.

Emergency Procedures

6.1 First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

6.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: The substance is a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

6.3 Accidental Release Measures

-

Eliminate all ignition sources.

-

Evacuate personnel to a safe area.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Visualizations

The following diagrams illustrate key safety workflows and logical relationships relevant to handling chemical substances like this compound.

Caption: PPE Selection Workflow for this compound.

Caption: General Protocol for Chemical Spill Response.

Caption: First Aid Decision Tree for Chemical Exposure.

References

- 1. 1-Phenyl-1-butene | C10H12 | CID 123088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]

- 7. compliancexl.com [compliancexl.com]

- 8. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. schc.org [schc.org]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. 1-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]

- 15. enhs.uark.edu [enhs.uark.edu]

- 16. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. umwelt-online.de [umwelt-online.de]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. x-cellr8.com [x-cellr8.com]

- 20. oecd.org [oecd.org]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

(E)-1-Phenyl-1-butene: An In-depth Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (E)-1-Phenyl-1-butene. Understanding the chemical stability of this compound is critical for its effective use in research, development, and manufacturing to ensure the integrity of experimental results and product quality. This document outlines potential degradation pathways, proposes detailed experimental protocols for stability testing, and provides guidance on optimal storage conditions.

Chemical Properties and Structure

This compound, also known as trans-1-Phenyl-1-butene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂. Its structure consists of a benzene ring attached to a butene chain with the double bond in the E configuration.

| Property | Value |

| CAS Number | 1005-64-7[1][2] |

| Molecular Formula | C₁₀H₁₂[2][3] |

| Molecular Weight | 132.20 g/mol [3][4] |

| Appearance | Colorless liquid |

| Boiling Point | 187-188 °C |

| Synonyms | trans-1-Phenyl-1-butene, [(E)-but-1-enyl]benzene[2][3][4] |

Potential Degradation Pathways

While specific stability data for this compound is not extensively available in the public domain, its structural similarity to other substituted styrenes allows for the prediction of several potential degradation pathways. The primary routes of degradation are expected to be autoxidation, thermal degradation, and photodegradation.

Autoxidation (Peroxide Formation)

In the presence of oxygen, especially when exposed to light or heat, alkenes are susceptible to autoxidation, a free-radical chain reaction that leads to the formation of peroxides.[5] This process is a significant concern for the stability of this compound.

The initiation of autoxidation can be triggered by light, heat, or the presence of radical initiators.[5] The allylic hydrogens in the butene chain are particularly susceptible to abstraction, leading to the formation of a resonance-stabilized radical. This radical can then react with molecular oxygen to form a hydroperoxide. These peroxides can further decompose, leading to a cascade of secondary degradation products, including aldehydes, ketones, and carboxylic acids. The presence of peroxides can also initiate unwanted polymerization.

Thermal Degradation

At elevated temperatures, this compound can undergo thermal degradation. Studies on substituted polystyrenes suggest that thermal stress can lead to chain scission and depolymerization.[6][7][8] For the monomeric this compound, high temperatures could potentially lead to isomerization to the (Z)-isomer, polymerization, or fragmentation of the molecule. The degradation process in the presence of oxygen is often accelerated and starts at lower temperatures.[9]

Photodegradation

Exposure to ultraviolet (UV) light can induce photochemical reactions in this compound. The phenyl group acts as a chromophore, absorbing UV radiation. This can lead to the formation of excited states and free radicals, initiating degradation pathways.[10][11] Research on the photochemical reactivity of styrene has shown that exposure to UV light can lead to the formation of benzaldehyde and benzene.[12] Similar degradation products could be expected for this compound.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended. These recommendations are based on best practices for storing volatile, light-sensitive, and potentially peroxide-forming organic compounds.[13]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8 °C is recommended for long-term storage. | Reduces the rate of thermal degradation and autoxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with oxygen, thereby inhibiting autoxidation and peroxide formation. |

| Light | Store in an amber glass vial or other light-resistant container. | Protects the compound from UV radiation, preventing photodegradation. |

| Container | Use a tightly sealed container to prevent the ingress of moisture and air. The container size should be appropriate for the volume of the standard to minimize headspace. | Prevents evaporation and contamination. |

| Purity | Ensure the compound is free from impurities, especially radical initiators or metal ions, which can catalyze degradation. | Impurities can accelerate decomposition. |

Experimental Protocols for Stability Testing

To quantitatively assess the stability of this compound, a comprehensive stability testing program should be implemented. The following protocols are designed to evaluate the impact of temperature, light, and oxygen on the compound's purity over time.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating the intact this compound from its potential degradation products. A high-performance liquid chromatography (HPLC) method with UV detection is recommended.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength corresponding to the absorbance maximum of this compound (e.g., ~254 nm).

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

-

Acid/Base Hydrolysis: Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid or liquid sample of this compound to dry heat (e.g., 80 °C).

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.

Long-Term Stability Study

This study evaluates the stability of this compound under the recommended storage conditions.

-

Storage Conditions: 2-8 °C, protected from light, and under an inert atmosphere.

-

Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Analysis: At each time point, analyze the sample for purity using the validated stability-indicating HPLC method. Monitor for the appearance of any degradation products.

Accelerated Stability Study

This study is designed to predict the long-term stability by subjecting the compound to elevated stress conditions.

-

Storage Conditions: 25 °C / 60% RH and 40 °C / 75% RH, protected from light.

-

Time Points: 0, 1, 3, and 6 months.

-